molecular formula C13H19BrN2O3 B8163460 tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate

tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate

Cat. No.: B8163460
M. Wt: 331.21 g/mol
InChI Key: QZRBTRVVYLNGQH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate typically involves the reaction of 2-amino-4-bromophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment for mixing, reaction control, and purification .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenoxyethyl carbamates.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(2-amino-4-chlorophenoxy)ethyl)carbamate
  • tert-Butyl (2-(2-amino-4-fluorophenoxy)ethyl)carbamate
  • tert-Butyl (2-(2-amino-4-iodophenoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-(2-amino-4-bromophenoxy)ethyl)carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens like chlorine or fluorine .

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-4-bromophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRBTRVVYLNGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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